Azanium;2-cyanoguanidine;formaldehyde;chloride
Overview
Description
Azanium;2-cyanoguanidine;formaldehyde;chloride: is a polymeric compound formed through the reaction of guanidine, ammonium chloride, and formaldehyde. This compound is known for its diverse applications in various fields, including organic synthesis, medicine, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde involves the polymerization of guanidine with ammonium chloride and formaldehyde. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired polymer .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where guanidine, ammonium chloride, and formaldehyde are mixed in precise ratios. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the polymer .
Chemical Reactions Analysis
Types of Reactions: Azanium;2-cyanoguanidine;formaldehyde;chloride undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its properties.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce new functional groups into the polymer .
Scientific Research Applications
Chemistry: In chemistry, this polymer is used as a reagent in organic synthesis, facilitating the formation of complex molecules. It is also employed in the development of new materials with unique properties .
Biology: In biological research, the polymer is used as a tool for studying cellular processes and interactions. Its ability to interact with various biomolecules makes it valuable in biochemical assays .
Medicine: Its biocompatibility and ability to form stable complexes with drugs make it a promising candidate for targeted drug delivery .
Industry: Industrially, the polymer is used in wastewater treatment as a decolorizing agent. Its ability to remove impurities from water makes it an essential component in water purification processes .
Mechanism of Action
The mechanism by which guanidine, cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde exerts its effects involves its interaction with various molecular targets. The polymer can form complexes with different molecules, altering their properties and functions. This interaction is mediated through hydrogen bonding, electrostatic interactions, and van der Waals forces .
Comparison with Similar Compounds
- Dicyandiamide-formaldehyde polymer
- Poly(methylene-co-guanidine) hydrochloride
- Ammonium chloride-cyanoguanidine-formaldehyde polycondensate
Uniqueness: Azanium;2-cyanoguanidine;formaldehyde;chloride is unique due to its specific combination of guanidine, ammonium chloride, and formaldehyde, which imparts distinct properties. Its ability to form stable complexes and its diverse applications in various fields set it apart from similar compounds .
Properties
IUPAC Name |
azanium;2-cyanoguanidine;formaldehyde;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4.CH2O.ClH.H3N/c3-1-6-2(4)5;1-2;;/h(H4,4,5,6);1H2;1H;1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFVDVMCHBAEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C(#N)N=C(N)N.[NH4+].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68609-47-2, 55295-98-2 | |
Record name | Guanidine, N-cyano-, polymer with formaldehyde, ammonium chloride-modified | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68609-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium chloride-cyanoguanidine-formaldehyde copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55295-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
167.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84777-03-7, 55295-98-2 | |
Record name | Guanidine, cyano-, reaction products with ammonium chloride and formaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84777-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N-cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanidine, N-cyano-, polymer with ammonium chloride ((NH4)Cl) and formaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Guanidine,cyano-,polymer with ammonium chloride and formaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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